N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the oxazinan ring, which is a type of heterocyclic ring that contains nitrogen and oxygen atoms. The sulfonyl group is also likely to have a significant impact on the compound’s structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the sulfonyl group can participate in substitution reactions, and the oxazinan ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, and the aromatic thiophenyl group could contribute to its stability .Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of these compounds in creating anthranilic acid derivatives and oxalamides. This method is significant for the synthesis of compounds with potential pharmacological applications (Mamedov et al., 2016).
Anticancer Agents
- Pro-Apoptotic Indapamide Derivatives : Research into the synthesis of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives from indapamide has led to compounds with high proapoptotic activity against melanoma cell lines, indicating a route for developing novel anticancer agents (Yılmaz et al., 2015).
Synthetic Methodologies
- Electrosynthesis of Methyl or Aryl Sulfonyl Hydroxy Biphenyls : Demonstrates the electrosynthesis of sulfonyl hydroxy biphenyls via SRN1 reaction, showcasing advanced methodologies for creating sulfonyl compounds which can be further functionalized for various applications (Boy et al., 1991).
Sulfonamide-Sulfonimide Tautomerism
- Synthesis and Study of Sulfonamide Derivatives : Research into sulfonamide derivatives, including 1,2,4-triazine-containing sulfonamide derivatives, elucidates the sulfonamide-sulfonimide tautomerism, providing insights into the structural dynamics and potential functional applications of these compounds (Branowska et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-9-27-16(22)12-21-18(24)17(23)20-11-14-3-1-10-28-14/h1,3-7,10,16H,2,8-9,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLASMFSMKKTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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